Mono-Methyl Succinate

Descripción

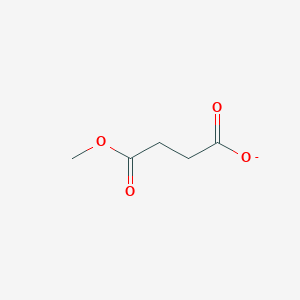

Structure

3D Structure

Propiedades

Número CAS |

214222-47-6 |

|---|---|

Fórmula molecular |

C5H7O4- |

Peso molecular |

131.11 g/mol |

Nombre IUPAC |

4-methoxy-4-oxobutanoate |

InChI |

InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)/p-1 |

Clave InChI |

JDRMYOQETPMYQX-UHFFFAOYSA-M |

SMILES canónico |

COC(=O)CCC(=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

Mono-methyl succinate synthesis from succinic anhydride and methanol

Technical Guide: Synthesis of Mono-methyl Succinate (B1194679)

Topic: Mono-methyl Succinate Synthesis from Succinic Anhydride (B1165640) and Methanol (B129727) Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of this compound, a valuable monoester intermediate, from the ring-opening of succinic anhydride with methanol. The document details the underlying reaction mechanism, comprehensive experimental protocols, and key analytical data, tailored for professionals in chemical research and pharmaceutical development.

Introduction

This compound (MMS) is a bifunctional organic compound containing both a carboxylic acid and a methyl ester group. This structure makes it a versatile building block in organic and pharmaceutical synthesis.[1][2] Its preparation via the alcoholysis of succinic anhydride with methanol is a common, efficient, and high-yielding laboratory and industrial method.[1][3] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the cyclic anhydride ring is opened by methanol to form the desired half-ester.[4][5] This route is often preferred due to its simplicity, mild reaction conditions, and the minimization of the diester byproduct, dimethyl succinate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 3878-55-5[2][6] |

| Molecular Formula | C₅H₈O₄[1][2][6] |

| Molecular Weight | 132.11 g/mol [1][2][6] |

| Appearance | White crystalline solid/powder[1][2][7] |

| Melting Point | 54-59 °C[1][2] |

| Boiling Point | 151 °C @ 20 mmHg[1][8] |

| Solubility | Soluble in alcohols, ethers, benzene; insoluble in water[1][2] |

Reaction Mechanism

The synthesis of this compound from succinic anhydride and methanol is a classic example of nucleophilic acyl substitution, specifically, the alcoholysis of a cyclic anhydride.[4][5]

The reaction proceeds via the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the succinic anhydride molecule.[4][5]

-

Tetrahedral Intermediate Formation: This attack leads to the breaking of the carbonyl π-bond and the formation of a transient tetrahedral intermediate.[4]

-

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This process is accompanied by the cleavage of the C-O bond within the anhydride ring, which acts as the leaving group.[4]

-

Proton Transfer: A final proton transfer step occurs to neutralize the intermediate, yielding the final product, this compound, which contains both a carboxylic acid and a methyl ester functional group.[4]

While the reaction can proceed without a catalyst, its rate can be influenced by general base catalysis, where a base assists in the deprotonation of methanol, increasing its nucleophilicity.[9]

Caption: Nucleophilic attack by methanol on succinic anhydride leads to a tetrahedral intermediate, which undergoes ring-opening to form the final product.

Experimental Protocols & Data

Multiple protocols for the synthesis of this compound have been reported, generally involving refluxing succinic anhydride with methanol. The reaction is typically high-yielding and straightforward.

General Experimental Protocol

This protocol is a synthesis of several reported methods.[1][6][8]

Materials & Equipment:

-

Succinic anhydride

-

Anhydrous methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or steam bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator (for reduced pressure distillation)

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum drying oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine succinic anhydride and anhydrous methanol. A slight molar excess of methanol (e.g., 1:1.2 to 1:2.2 molar ratio of anhydride to methanol) is often used.[2][6]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The heating is continued until all the succinic anhydride has dissolved, and the solution becomes homogeneous (typically 30-45 minutes). Continue refluxing for an additional 30-60 minutes to ensure the reaction goes to completion.[1][6]

-

Work-up (Methanol Removal): After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[1][6][8]

-

Crystallization and Isolation: Cool the concentrated residue in an ice bath to induce crystallization. The resulting white precipitate is the crude this compound.[1][6] Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water or recrystallize from a solvent like carbon disulfide to remove any remaining impurities.[6][8]

-

Drying: Dry the purified solid under vacuum until a constant weight is achieved to yield the final product.[1][6]

Caption: A typical workflow for the synthesis of this compound, from combining reactants to the final dried product.

Summary of Reported Synthesis Data

The following table summarizes quantitative data from various reported experimental protocols.

Table 2: Comparison of Synthesis Protocols

| Succinic Anhydride (g) | Methanol (mL) | Molar Ratio (Anhydride:Methanol) | Reaction Time (min) | Conditions | Reported Yield (%) | Reference |

| 80.02 | 38.9 | ~1:1.2 | ~43 | Reflux (Steam Bath) | 93.6 | [6] |

| 400 | 194 | ~1:1.2 | 60 | Reflux | 95-96 | [1] |

| 400 | 200 | ~1:1.2 | ~65 | Reflux | 95 | [1] |

| 10 | ~12.6 (10g) | ~1:3.1 | 60 | Reflux | "Almost theoretical" | [8] |

Spectroscopic Characterization Data

Characterization of the final product is crucial to confirm its identity and purity. NMR spectroscopy is a primary tool for this purpose.

Table 3: NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | 3.71 | s, 3H, -OCH₃ |

| 2.63 - 2.71 | m, 4H, -CH₂CH₂- | |

| ¹³C NMR | 178.75 | 1C, -COOH (Carboxylic Acid Carbonyl) |

| 173.04 | 1C, -COOCH₃ (Ester Carbonyl) | |

| 52.40 | 1C, -OCH₃ | |

| 29.33 | 1C, -CH₂- | |

| 29.02 | 1C, -CH₂- | |

| Data sourced from ChemicalBook.[6] |

Summary and Applications

The synthesis of this compound via the ring-opening of succinic anhydride with methanol is a robust, efficient, and high-yield reaction fundamental to organic synthesis. The resulting monoester is a key intermediate used in the production of more complex molecules, including pharmaceuticals and specialty chemicals.[1][2] For example, it can be converted to mono-methyl succinyl chloride, a reactant used in Friedel-Crafts reactions for the synthesis of pharmaceutical precursors.[1] The low cost of starting materials and the simplicity of the procedure make it highly suitable for both laboratory-scale and large-scale industrial production.[1]

References

- 1. Page loading... [guidechem.com]

- 2. CN104557536A - Method for preparing this compound - Google Patents [patents.google.com]

- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 4. Formulate a mechanism for the reaction of butanedioic (succinic) anhydrid.. [askfilo.com]

- 5. brainly.com [brainly.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Monomethyl Succinate | 3878-55-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. prepchem.com [prepchem.com]

- 9. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Mono-methyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of mono-methyl succinate (B1194679). The information is presented in a structured format to facilitate easy comparison and utilization in research and development settings.

Core Physicochemical Properties

Mono-methyl succinate, also known as methyl hydrogen succinate, is the mono-ester of succinic acid and methanol (B129727).[1] Its fundamental properties are crucial for its application in chemical synthesis and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₄ | [2][3] |

| Molecular Weight | 132.11 g/mol | [2] |

| Melting Point | 54-59 °C | [2][4] |

| Boiling Point | 151 °C at 20 mmHg | |

| 259.2 °C at 760 mmHg | [4] | |

| Solubility | Slightly soluble in water. Soluble in alcohol, ether, and benzene. | [2] |

| pKa (Predicted) | 4.42 ± 0.17 | [2] |

| LogP (Predicted) | Not available in search results | |

| Appearance | White to off-white crystalline solid | [2] |

| CAS Number | 3878-55-5 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are outlined below.

Synthesis of this compound

This compound is typically synthesized by the esterification of succinic anhydride (B1165640) with methanol.[2][5]

Method 1: Reflux Reaction [2]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine 400g of succinic anhydride and 200mL of anhydrous methanol.[2]

-

Reflux: Heat the mixture to reflux. Continue heating for approximately 35 minutes until the solution becomes homogeneous, and then maintain reflux for an additional 30 minutes.[2]

-

Solvent Removal: Remove the excess methanol under reduced pressure.[2]

-

Crystallization and Isolation: Pour the hot reaction mixture into a large petri dish and allow it to cool and solidify.[2]

-

Drying: Dry the resulting solid under vacuum to a constant weight to yield this compound.[2]

Method 2: Steam Bath Heating [5]

-

Reaction Mixture: Vigorously shake a mixture of succinic anhydride (80.02 g) and dry methanol (38.9 mL) while heating on a steam bath until all the succinic anhydride has dissolved (approximately 18 minutes).[5]

-

Continued Heating: Immerse the flask in the steam bath and continue to heat at reflux for an additional 25 minutes.[5]

-

Solvent Removal: Remove the excess methanol under reduced pressure.[5]

-

Purification: Cool the residue in an ice bath. Filter the resulting white precipitate and triturate it with water.[5]

-

Drying: Dry the solid under vacuum until a constant weight is achieved.[5]

Determination of Physicochemical Properties

The following are general experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.

Melting Point Determination (Capillary Method) [6][7]

-

Sample Preparation: Place a small amount of finely powdered this compound into a capillary tube, sealed at one end.[6][7]

-

Apparatus Setup: Attach the capillary tube to a thermometer.[6]

-

Heating: Heat the sample in a melting point apparatus or an oil bath. The temperature should be raised slowly, at a rate of approximately 1-2 °C per minute, as the melting point is approached.

-

Observation: Record the temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears. This range represents the melting point.[7]

Boiling Point Determination (Capillary Method) [8][9][10]

-

Sample Preparation: Place a small amount of liquid this compound (if melted) into a small test tube. Invert a sealed capillary tube into the liquid.[8][9]

-

Apparatus Setup: Attach the test tube to a thermometer and place it in a heating bath.[9]

-

Heating: Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Observation: Remove the heat source and allow the liquid to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[10]

Solubility Determination [11][12]

-

Solvent Addition: In a small test tube, add a small, measured amount of this compound (e.g., 25 mg).[11]

-

Titration with Solvent: Add a measured volume of the solvent (e.g., water, ethanol, ether) in small portions, shaking vigorously after each addition.[11]

-

Observation: Observe whether the solid dissolves completely. Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/100 mL).[12]

pKa Determination (Potentiometric Titration) [13][14]

-

Solution Preparation: Dissolve a known quantity of this compound in deionized water to create a solution of known concentration.[14]

-

Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.[13]

-

Titration: Gradually add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.[13][14]

-

Data Collection: Record the pH of the solution after each addition of the titrant.[13]

-

Analysis: Plot a titration curve of pH versus the volume of titrant added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[14]

Visualizations

The following diagrams illustrate the synthesis workflow for this compound and a general experimental workflow for determining its melting point.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for melting point determination.

References

- 1. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 3878-55-5: Monomethyl succinate | CymitQuimica [cymitquimica.com]

- 4. 3878-55-5 this compound this compound - CAS Database [chemnet.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. jove.com [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. web.williams.edu [web.williams.edu]

Mono-methyl Succinate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Synthesis, and Biological Significance of Mono-methyl Succinate (B1194679)

Mono-methyl succinate, a mono-ester of succinic acid, is a versatile chemical compound with significant applications in organic synthesis and notable biological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its role in cellular signaling pathways, particularly relevant to researchers in the fields of chemistry, biochemistry, and pharmacology.

Core Chemical and Physical Properties

This compound, also known as 3-carbomethoxypropanoic acid, is a white crystalline solid at room temperature.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3878-55-5 | [3] |

| Molecular Formula | C₅H₈O₄ | [2] |

| Molecular Weight | 132.11 g/mol | [1] |

| Melting Point | 54-59 °C | [1][3] |

| Boiling Point | 151 °C at 20 mmHg | [1] |

| Solubility | Soluble in alcohols, ethers, and benzene; insoluble in water. | [1][3] |

| Acidity (pKa) | 4.42 ± 0.17 | [1] |

Synthesis of this compound: Experimental Protocols

The primary method for synthesizing this compound is through the mono-esterification of succinic anhydride (B1165640) with methanol (B129727).[2][4] Several protocols have been reported, with variations in reaction conditions and purification methods.

Method 1: Reflux-based Synthesis

This method involves the direct reaction of succinic anhydride and methanol under reflux conditions.

Experimental Protocol:

-

Combine 400g of succinic anhydride with 194 ml of methanol in a reaction vessel equipped with a stirrer and a reflux condenser.[1]

-

Heat the mixture to reflux and maintain for approximately 1 hour, or until the reaction mixture becomes homogeneous (approximately 35 minutes).[1]

-

Continue to reflux for an additional 30 minutes to ensure the completion of the reaction.[1]

-

Remove the excess methanol via vacuum distillation.[1]

-

Cool the resulting residue to induce crystallization.[1]

-

The solidified product is then dried under a vacuum until a constant weight is achieved.[1]

| Parameter | Value | Reference(s) |

| Reactants | Succinic anhydride, Methanol | [1] |

| Molar Ratio (Succinic Anhydride:Methanol) | Approximately 1:1.2 | [1] |

| Reaction Time | ~1.5 hours | [1] |

| Yield | 95-96% | [1] |

| Purity | High | [1] |

Method 2: High-Gravity Reactor Synthesis

A more advanced method utilizes a static mixer and a high-gravity reactor for a continuous process.

Experimental Protocol:

-

Succinic anhydride and methanol are fed into a static mixer to initiate the mono-esterification reaction.[3]

-

The reaction effluent is then conveyed into a high-gravity reactor. Simultaneously, water vapor is introduced into the reactor.[3]

-

The liquid material from the reactor is cooled to 0-20 °C to induce crystallization.[3]

-

The solid this compound is then separated by filtration.[3]

| Parameter | Value | Reference(s) |

| Reactants | Succinic anhydride, Methanol | [3] |

| Molar Ratio (Succinic Anhydride:Methanol) | 1:1 to 1:4 (1:1.5 to 1:2.5 preferred) | [3] |

| Temperature | 70-160 °C (90-120 °C preferred) | [3] |

| Pressure | 0.2-2 MPa (0.5-1 MPa preferred) | [3] |

| Yield | High | [3] |

| Purity | High | [3] |

Biological Significance and Signaling Pathways

This compound has been identified as a potent stimulator of insulin (B600854) secretion from pancreatic β-cells.[5] Its mechanism of action involves its metabolism within the cell, leading to the activation of specific signaling cascades.

This compound-Induced Insulin Secretion

Studies using isolated rat islets have shown that this compound stimulates insulin release in a biphasic pattern, dependent on extracellular calcium influx.[5] The process is initiated by the compound's entry into the β-cell and its subsequent metabolism.

Experimental Protocol for Investigating Insulin Secretion:

-

Isolate pancreatic islets from rats using collagenase digestion.[5]

-

Perifuse the freshly isolated islets with a buffer containing a basal glucose concentration (e.g., 2.75 mM).[5]

-

Introduce this compound (e.g., 10-20 mM) into the perifusion buffer and collect samples to measure insulin concentration over time.[6]

-

To investigate the role of calcium, the experiment can be repeated in the presence of a calcium channel blocker like nitrendipine (B1678957) (5 µM).[5]

-

To assess the involvement of Protein Kinase C (PKC), a PKC inhibitor such as staurosporine (B1682477) (20 nM) can be included.[5]

The signaling pathway initiated by this compound in pancreatic β-cells leading to insulin secretion is depicted below.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 3878-55-5 [chemicalbook.com]

- 3. CN104557536A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical mechanisms involved in monomethyl succinate-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative effects of monomethylsuccinate and glucose on insulin secretion from perifused rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Mono-Methyl Succinate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono-methyl succinate (B1194679), a dicarboxylic acid monoester, has been identified as a naturally occurring metabolite in a diverse range of plant species. While its presence is confirmed, its precise physiological roles, biosynthetic pathways, and potential as a signaling molecule are still largely uncharted territories in plant biology. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of mono-methyl succinate in plants. It summarizes the existing, albeit limited, quantitative data, details relevant experimental protocols for its detection and quantification, and explores putative biosynthetic and signaling pathways. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the untapped potential of this intriguing plant metabolite.

Introduction

This compound is the methyl ester of succinic acid, a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle. Its presence in plants has been reported in several species, including Oxalis pes-caprae, Pisum sativum (pea), Mentha piperita (peppermint), Mentha spicata (spearmint), and Lycium barbarum (goji berry)[1]. The confirmation of its natural occurrence, independent of extraction artifacts, has spurred interest in its endogenous functions within the plant system[2]. This guide delves into the technical aspects of studying this compound in plants, from its identification to the elucidation of its potential biological significance.

Natural Occurrence and Quantitative Data

The identification of this compound in various plant species suggests a potentially widespread distribution. However, quantitative data on its concentration remains scarce in publicly available literature. The following table summarizes the plant species in which this compound has been qualitatively identified.

| Plant Species | Family | Tissue(s) where detected | Reference(s) |

| Oxalis pes-caprae | Oxalidaceae | Not specified | [1] |

| Pisum sativum | Fabaceae | Not specified | [1] |

| Mentha piperita | Lamiaceae | Leaves | [2][3] |

| Mentha spicata | Lamiaceae | Fresh leaves (highest level) | [2] |

| Lycium barbarum | Solanaceae | Not specified | [3] |

Note: The lack of quantitative data is a significant gap in the current understanding of this compound's role in plant physiology. Further research is critically needed to determine its concentration in different plant tissues and under various physiological and environmental conditions.

Experimental Protocols

The accurate detection and quantification of this compound in plant matrices require robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most suitable techniques.

Extraction of this compound from Plant Tissues

A generalized protocol for the extraction of polar and semi-polar metabolites, adaptable for this compound, is as follows:

-

Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue and grind to a fine powder.

-

Extraction Solvent: A common extraction solvent is a mixture of methanol (B129727), and water. A typical ratio is 80% methanol in water.

-

Extraction Procedure:

-

Weigh approximately 50-100 mg of the powdered plant tissue into a microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent.

-

Vortex the mixture vigorously for 1 minute.

-

Sonication in an ice bath for 15-30 minutes can improve extraction efficiency.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

-

Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.

-

-

Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

Solvent Evaporation and Reconstitution: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS or GC-MS analysis (e.g., 50% methanol for LC-MS/MS).

Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with water (A) and acetonitrile (B52724) (B), both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for the detection of acidic compounds like this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and a stable isotope-labeled internal standard.

-

Precursor Ion: [M-H]⁻ for this compound (m/z 131.0).

-

Product Ions: To be determined by infusion of a pure standard and performing collision-induced dissociation (CID).

-

-

Quantification by GC-MS

GC-MS can also be used for the analysis of this compound, typically after a derivatization step to increase its volatility.

-

Derivatization: The carboxylic acid group of this compound needs to be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Chromatographic Separation:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized this compound.

-

Putative Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The enzymatic machinery responsible for the synthesis of this compound in plants has not yet been elucidated. However, based on known biochemical reactions, a plausible pathway involves the methylation of succinate.

-

Potential Enzyme Family: The SABATH family of methyltransferases is known to catalyze the methylation of various carboxylic acids in plants, including plant hormones like salicylic (B10762653) acid and jasmonic acid[4][5]. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor. It is conceivable that a member of this large and diverse family of enzymes is responsible for the methylation of succinate to form this compound.

The following diagram illustrates a hypothetical biosynthetic pathway:

Caption: Hypothetical biosynthesis of this compound in plants.

Potential Signaling Role

While a direct signaling role for this compound in plants has not been established, the involvement of its precursor, succinate, in plant stress signaling is an emerging area of research.

-

Succinate as a Signaling Molecule: Succinate has been shown to be involved in salicylic acid (SA)-dependent stress signaling through its interaction with mitochondrial succinate dehydrogenase (SDH)[6]. Under certain stress conditions, such as anoxia, succinate can accumulate due to the downregulation of SDH gene expression[7]. This accumulation can influence cellular processes.

-

Hypothetical Signaling Pathway: It is plausible that this compound could act as a signaling molecule itself, or that its formation from succinate is a mechanism to modulate the pool of signaling-active succinate. The methylation of succinate could potentially alter its ability to interact with SDH or other putative receptors.

The following diagram illustrates the known signaling role of succinate and the potential involvement of this compound:

Caption: Known succinate signaling and hypothetical role of this compound.

Future Perspectives and Research Directions

The study of this compound in plants is still in its infancy. To unlock its full potential, future research should focus on the following key areas:

-

Quantitative Analysis: Development and application of validated quantitative methods to determine the concentration of this compound in a wide range of plant species and tissues under different developmental stages and environmental conditions.

-

Biosynthesis and Regulation: Identification and characterization of the enzyme(s) responsible for succinate methylation in plants. Understanding the regulation of these enzymes will provide insights into the control of this compound levels.

-

Physiological Function: Elucidation of the physiological role of this compound in plants, including its potential involvement in growth, development, stress responses, and as a signaling molecule.

-

Bioactivity and Drug Development: Investigation of the potential bioactivity of this compound and its derivatives, which could lead to applications in agriculture, pharmaceuticals, and other industries.

Conclusion

This compound is a naturally occurring plant metabolite with a largely unexplored biological significance. This technical guide has summarized the current state of knowledge, highlighting the confirmed presence of this compound in several plant species and providing a framework for its future investigation. The detailed experimental protocols and the exploration of putative biosynthetic and signaling pathways are intended to equip researchers with the necessary tools and conceptual understanding to advance our knowledge of this enigmatic molecule. Further research into the quantitative distribution, biosynthesis, and physiological function of this compound holds the promise of uncovering novel aspects of plant metabolism and signaling, with potential applications in various scientific and industrial fields.

References

- 1. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of monomenthyl succinate in natural mint extracts by LC-ESI-MS-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Function and Evolution of the Plant MES Family of Methylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Salicylic Acid-Dependent Plant Stress Signaling via Mitochondrial Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and promoter methylation of succinate dehydrogenase and fumarase genes in maize under anoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Mono-methyl Succinate (B1194679) as a Dicarboxylic Acid Monoester

Introduction

Mono-methyl succinate (MMS), also known as succinic acid monomethyl ester, is a dicarboxylic acid monoester where one of the carboxylic acid groups of succinic acid is esterified with methanol (B129727).[1][2] Its chemical formula is C₅H₈O₄, and it has a molecular weight of 132.11 g/mol .[3][4] This bifunctional molecule, containing both a carboxylic acid and an ester group, serves as a versatile intermediate in organic and pharmaceutical synthesis.[3][5][6] It is a white crystalline solid at room temperature.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][5] It is soluble in organic solvents like alcohol, ether, and benzene, but only slightly soluble in water.[3][5][7] It is a stable compound but is incompatible with strong oxidizing agents.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₈O₄ | [1] |

| Molecular Weight | 132.11 g/mol | [3] |

| CAS Number | 3878-55-5 | [5] |

| IUPAC Name | 4-methoxy-4-oxobutanoic acid | |

| Synonyms | Succinic acid monomethyl ester, Methyl hydrogen succinate, 3-Carbomethoxypropanoic acid | [1][5] |

| Appearance | White to off-white crystals or crystalline chunks | [1][5] |

| Melting Point | 54-57 °C | [5] |

| Boiling Point | 151 °C at 20 mmHg | [5] |

| Density | Approximately 1.21 g/cm³ | [3][8] |

| Water Solubility | Slightly soluble | [5][7] |

| pKa | 4.42 ± 0.17 (Predicted) | [5] |

Synthesis of this compound

The most common method for synthesizing this compound is through the mono-esterification of succinic anhydride (B1165640) with methanol.[3][5] This reaction is typically carried out by refluxing succinic anhydride with methanol.[3][4] The reaction is efficient, often yielding the product in high purity and quantity.[3]

Experimental Protocol: Synthesis from Succinic Anhydride and Methanol

This protocol is based on established laboratory procedures for the synthesis of this compound.[3][4]

Materials:

-

Succinic anhydride

-

Anhydrous methanol

-

Ice bath

-

Filtration apparatus

-

Vacuum drying equipment

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, combine succinic anhydride and anhydrous methanol.[3] A typical molar ratio is 1:1.2 to 1:2 of succinic anhydride to methanol.[4][9]

-

Heat the mixture to reflux with vigorous stirring.[4] The reaction is typically continued for about 1 hour, or until the succinic anhydride has completely dissolved and the solution becomes homogeneous.[3][4]

-

After the reaction is complete, remove the excess methanol under reduced pressure (vacuum distillation).[3][4]

-

Cool the remaining residue in an ice bath to induce crystallization.[3][4]

-

Collect the resulting white precipitate by filtration.[4]

-

The collected solid can be triturated with water to remove any remaining impurities.[4]

-

Dry the final product under vacuum until a constant weight is achieved.[3][4]

This method typically results in a high yield of this compound, often exceeding 90%.[3][4]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observed Values | References |

| ¹H NMR | (in CDCl₃, 400 MHz): δ 3.71 (s, 3H, -OCH₃), 2.71-2.63 (m, 4H, -CH₂CH₂-) | |

| ¹³C NMR | (in CDCl₃, 100 MHz): δ 178.75 (-COOH), 173.04 (-COOCH₃), 52.40 (-OCH₃), 29.33, 29.02 (-CH₂CH₂-) | [4] |

| IR | Spectra available, showing characteristic peaks for C=O (ester and carboxylic acid), C-O, and O-H stretching. | [8][10] |

| Mass Spec | Mass spectra are available for confirmation of molecular weight. | [1][8] |

Applications in Drug Development and Research

This compound's bifunctional nature makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[6]

Role as a Synthetic Intermediate

It serves as a key precursor in various synthetic pathways.[6] For instance, it can be converted to mono-methyl succinyl chloride, which can then be used in Friedel-Crafts reactions to introduce a succinyl moiety into aromatic systems.[3] This is a common strategy in the synthesis of various active pharmaceutical ingredients (APIs).[3]

Use in Prodrugs

The carboxylic acid group of this compound can be used to form ester linkages with hydroxyl or amine groups in drug molecules. This can improve the solubility, stability, or bioavailability of the parent drug, a common strategy in prodrug design.

Biological Activity and Signaling

This compound has been shown to have biological activity, particularly in metabolic regulation.

-

Insulin (B600854) Secretion: Studies have demonstrated that this compound stimulates insulin secretion from pancreatic β-cells.[11] This effect is dependent on extracellular calcium and appears to involve the activation of protein kinase C (PKC).[11] It also potentiates glucose-stimulated insulin release.[11]

-

Proinsulin Biosynthesis: this compound has been identified as a preferential metabolic stimulus-coupling signal for glucose-induced proinsulin biosynthesis.[12] This suggests a role for succinate and/or its metabolites in the regulation of insulin production at the translational level.[12]

-

Metabolic Signaling: As an ester of succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, this compound can influence cellular metabolism.[12][13] Succinate itself is now recognized as a signaling molecule that can accumulate under hypoxic conditions and play a role in inflammation and cancer by stabilizing hypoxia-inducible factor-1α (HIF-1α).[13][14]

Signaling Pathway in Insulin Secretion

Caption: Simplified signaling pathway of this compound-induced insulin secretion.

Conclusion

This compound is a dicarboxylic acid monoester of significant interest to the scientific and drug development communities. Its straightforward synthesis, well-characterized physicochemical properties, and versatile reactivity make it an important intermediate in organic synthesis. Furthermore, its emerging roles in metabolic signaling, particularly in the regulation of insulin secretion and biosynthesis, highlight its potential as a tool for studying metabolic pathways and as a lead for the development of new therapeutic agents. This guide has provided a comprehensive technical overview to support further research and application of this valuable compound.

References

- 1. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. monomethyl succinate (CHEBI:75146) [ebi.ac.uk]

- 3. Page loading... [guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 3878-55-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. CN104557536A - Method for preparing this compound - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Biochemical mechanisms involved in monomethyl succinate-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple faces of succinate beyond metabolism in blood - PMC [pmc.ncbi.nlm.nih.gov]

Spectral analysis of mono-methyl succinate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of mono-methyl succinate (B1194679) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and methodologies presented are intended to support researchers and professionals in the fields of chemistry and drug development in the identification, characterization, and quality control of this compound.

Introduction to Mono-Methyl Succinate

This compound, also known as 3-carbomethoxypropanoic acid, is the mono-methyl ester of succinic acid.[1] Its chemical formula is C5H8O4, with a molecular weight of 132.11 g/mol .[2][3] This compound serves as an important intermediate in various organic syntheses and has applications in diverse fields, including the development of pharmaceuticals and specialty materials. Accurate spectral characterization is crucial for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the different types of protons in the molecule.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | ~11.5 | Singlet | 1H | -COOH |

| 2 | 3.68 | Singlet | 3H | -OCH₃ |

| 3 | 2.65 | Triplet | 2H | -CH₂-COOH |

| 4 | 2.60 | Triplet | 2H | -CH₂-COOCH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | 178.0 | -COOH |

| 2 | 172.5 | -COOCH₃ |

| 3 | 51.5 | -OCH₃ |

| 4 | 29.0 | -CH₂-COOH |

| 5 | 28.5 | -CH₂-COOCH₃ |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not already contain it.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Spectral width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment.

-

Number of scans: 128-1024 (or more, depending on sample concentration).

-

Spectral width: 0-200 ppm.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent or reference peak.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 1735 | Strong | C=O stretch (ester) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1280-1150 | Strong | C-O stretch (ester and carboxylic acid) |

Experimental Protocol for IR Spectroscopy (ATR)

Sample Preparation:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectral Data

The mass spectrum of this compound will show the molecular ion peak and various fragment ions.

| m/z | Relative Intensity | Assignment |

| 132 | Moderate | [M]⁺ (Molecular Ion) |

| 101 | High | [M - OCH₃]⁺ |

| 73 | High | [M - COOH - H]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

Experimental Protocol for Mass Spectrometry (EI)

Sample Introduction:

-

For a volatile sample, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

Introduce a small amount of the sample into the ion source.

Data Acquisition:

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 40-200.

-

Data Analysis:

-

Identify the molecular ion peak.

-

Propose structures for the major fragment ions to confirm the molecular structure.

Data Visualization

The following diagrams illustrate the logical workflow of the spectral analysis and a proposed fragmentation pathway for this compound in mass spectrometry.

Caption: Workflow for the spectral analysis of this compound.

Caption: Proposed mass spectrometry fragmentation of this compound.

References

Chemical reactivity of mono-methyl succinate's ester and acid groups

An In-depth Technical Guide to the Chemical Reactivity of Mono-Methyl Succinate's Ester and Acid Groups

For Researchers, Scientists, and Drug Development Professionals

Mono-methyl succinate (B1194679), a mono-ester of succinic acid, is a versatile bifunctional molecule widely utilized as a fundamental building block in organic and pharmaceutical synthesis.[1][2] Its structure incorporates both a carboxylic acid and a methyl ester functional group, each exhibiting distinct chemical reactivities that can be selectively targeted.[3] This differential reactivity makes this compound an invaluable intermediate for creating complex molecules, acting as a linker or a key functional component in the development of novel drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on exploiting the unique characteristics of its acid and ester moieties.

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of this compound is crucial for its application in synthesis and drug development. Key physicochemical data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3878-55-5 | [1][4] |

| Molecular Formula | C₅H₈O₄ | [2][4] |

| Molecular Weight | 132.11 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid | [2][3][5] |

| Melting Point | 54-59 °C | [2][4][6] |

| Boiling Point | 151 °C at 20 mmHg | [4][6] |

| pKa (Predicted) | 4.42 ± 0.17 | [2][5] |

| Solubility | Soluble in alcohols, ethers, and benzene; slightly soluble to insoluble in water. | [2][4][5][7] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. |[4][5] |

Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and other spectroscopic methods are essential for confirming the structure and purity of this compound and its reaction products.

-

¹H NMR (in CDCl₃; 400 MHz): δ 3.71 (s, 3H, -OCH₃), 2.71 (m, 2H, -CH₂-), 2.65 (m, 2H, -CH₂-)[8]

-

¹³C NMR (in CDCl₃; 100 MHz): δ 178.75 (-COOH), 173.04 (-COOCH₃), 52.40 (-OCH₃), 29.33 (-CH₂-), 29.02 (-CH₂-)[8]

Differential Reactivity of Functional Groups

The synthetic utility of this compound stems from the ability to selectively perform chemical transformations on either the carboxylic acid or the ester group. The carboxylic acid is generally more reactive towards nucleophiles, especially after activation, while the ester group is susceptible to hydrolysis or transesterification under specific conditions.

Figure 1: Key reaction pathways for the functional groups of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for chain extension and functionalization.

The free carboxylic acid can be esterified to yield a symmetric diester, such as dimethyl succinate. This reaction is typically catalyzed by an acid and driven to completion by removing the water byproduct.

-

Reagents: An alcohol (e.g., methanol), an acid catalyst (e.g., H₂SO₄, Amberlyst-15).[9]

-

Application: This conversion is important in processes where the final product requires two ester functionalities, such as in the synthesis of polymers or as a precursor for hydrogenation to 1,4-butanediol.[10]

Formation of an amide bond is one of the most critical reactions in pharmaceutical chemistry. The carboxylic acid of this compound can be coupled with a primary or secondary amine to form a methyl ester-substituted succinamide.

-

Reagents: An amine (R-NH₂), a coupling agent (e.g., DCC, EDC, HATU), and a non-nucleophilic base (e.g., DIPEA).

-

Application: This reaction allows for the incorporation of the succinate linker into peptides or small molecules to modulate properties like solubility or to act as a spacer.[11]

The carboxylic acid can be selectively reduced to a primary alcohol.

-

Reagents: Borane (BH₃) complexes are commonly used for the selective reduction of carboxylic acids in the presence of esters.

-

Application: This transformation provides access to γ-hydroxy ester derivatives, which are valuable chiral building blocks.

For enhanced reactivity, the carboxylic acid can be converted to an acid chloride.

-

Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Product: Mono-methyl succinyl chloride.[2]

-

Application: The resulting acid chloride is highly electrophilic and reacts readily with a wide range of nucleophiles (alcohols, amines, etc.) without the need for coupling agents, often providing higher yields.[2]

Reactions of the Ester Group

The methyl ester group offers another site for chemical modification, though it is generally less reactive than the carboxylic acid or its activated derivatives.

The ester can be cleaved under either acidic or basic (saponification) conditions to yield succinic acid.

-

Reagents: Water with a catalytic amount of strong acid (e.g., HCl) or a stoichiometric amount of a strong base (e.g., NaOH).

-

Application: This reaction is often used as a deprotection step in a multi-step synthesis, unmasking a second carboxylic acid group after the first has been modified. While the hydrolysis of dimethyl succinate has been studied, selective monohydrolysis can be challenging.[12][13]

The methyl group of the ester can be exchanged by reacting with a different alcohol, typically in the presence of an acid or base catalyst.

-

Reagents: A different alcohol (R'-OH), catalyst.

-

Application: Useful for introducing different alkyl groups or more complex alcoholic structures into the molecule.[14]

Strong reducing agents can reduce the ester group to a primary alcohol.

-

Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the ester and the carboxylic acid. Careful selection of reagents is necessary for selectivity.

-

Application: Can be used to synthesize diols, although controlling selectivity over the carboxylic acid requires specific reaction conditions or a protection-de-protection sequence.

Selective Synthesis and Workflow

The primary value of this compound in drug development lies in its role as a bifunctional linker, where one group is reacted while the other remains intact for a subsequent transformation. A common synthetic strategy involves first reacting the more accessible carboxylic acid group, followed by modification or hydrolysis of the ester.

Figure 2: A typical synthetic workflow using this compound.

Experimental Protocols

The following sections provide generalized methodologies for key transformations of this compound. Researchers should optimize these protocols for their specific substrates and scales.

Protocol 4.1: Synthesis of this compound from Succinic Anhydride (B1165640)

This is a common and high-yielding method for preparing the starting material.[2]

-

Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagents: Add succinic anhydride (1.0 eq) and anhydrous methanol (1.2-2.5 eq) to the flask.[2][15]

-

Reaction: Heat the mixture to reflux (approx. 65-100 °C) with vigorous stirring for 1-2 hours, or until the succinic anhydride has completely dissolved and the reaction is homogeneous.[2][8]

-

Workup: Remove the excess methanol under reduced pressure (vacuum distillation).[2]

-

Isolation: Cool the resulting residue in an ice bath to induce crystallization. Filter the white solid, wash with cold water, and dry under vacuum to a constant weight.[8]

-

Purity Check: Confirm product identity and purity using melting point determination and NMR spectroscopy.[8]

Protocol 4.2: Amidation of the Carboxylic Acid Group

This protocol describes a standard peptide-coupling approach to form an amide.

-

Setup: A dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or DMF). Add the desired amine (1.0-1.2 eq), a coupling agent such as EDC (1.1-1.3 eq), and a catalyst like HOBt (0.1-1.0 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Protocol 4.3: Base-Mediated Hydrolysis of the Ester Group

This procedure is for the saponification of the methyl ester to reveal the carboxylic acid.

-

Setup: A round-bottom flask with a magnetic stirrer.

-

Reagents: Dissolve the this compound derivative (1.0 eq) in a mixture of a water-miscible solvent (e.g., methanol, THF) and water.

-

Reaction: Add an aqueous solution of a base, such as sodium hydroxide (B78521) or lithium hydroxide (1.1-1.5 eq), to the mixture. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using a strong acid (e.g., 1M HCl).

-

Isolation: If the product precipitates, it can be collected by filtration. If it remains in solution, extract it into an organic solvent (e.g., ethyl acetate). Dry the organic extracts, concentrate, and purify as needed.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its two distinct functional groups, the carboxylic acid and the methyl ester, possess a reactivity differential that allows for selective and sequential chemical modifications. By carefully choosing reagents and reaction conditions, researchers can leverage this property to construct complex molecular architectures, making this compound a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This guide provides the foundational knowledge and practical methodologies to effectively utilize this powerful synthetic tool.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound|Supplier [benchchem.com]

- 4. This compound | 3878-55-5 [chemicalbook.com]

- 5. This compound CAS#: 3878-55-5 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. data.epo.org [data.epo.org]

- 11. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 13. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CAS 3878-55-5: Monomethyl succinate | CymitQuimica [cymitquimica.com]

- 15. CN104557536A - Method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Initial Characterization of Mono-Methyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono-methyl succinate (B1194679), a monoester of the dicarboxylic acid succinate, has emerged from a simple organic intermediate to a molecule of significant interest in biochemical and pharmacological research. Initially synthesized and characterized through standard organic chemistry techniques, its role as a modulator of crucial cellular processes, such as insulin (B600854) secretion, has unveiled its potential as a valuable tool for studying metabolic signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, purification, and characterization of mono-methyl succinate. It details experimental protocols for its preparation and analysis using modern spectroscopic techniques. Furthermore, this guide elucidates its emerging role in cell signaling, particularly in pancreatic β-cells, and provides a visual representation of the proposed signaling cascade. The information compiled herein is intended to serve as a foundational resource for researchers investigating the multifaceted roles of succinate esters in cellular metabolism and drug development.

Introduction

This compound (MMS) is an organic compound featuring both a carboxylic acid and a methyl ester functional group.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis and has led to its use in the pharmaceutical industry.[2] Beyond its synthetic utility, recent research has highlighted a significant biological role for this compound as a secretagogue, capable of stimulating insulin secretion from pancreatic β-cells.[3][4] This discovery has opened new avenues for investigating the intricate signaling pathways governed by metabolic intermediates. This guide aims to provide a detailed technical overview of this compound, from its fundamental chemical properties and synthesis to its initial characterization and its role in cellular signaling.

Synthesis and Purification

The most common and efficient laboratory synthesis of this compound involves the ring-opening of succinic anhydride (B1165640) with methanol (B129727).[2][3][5] This method is favored due to its high selectivity for the mono-ester, minimizing the formation of the di-methyl succinate byproduct.

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is provided below:

Materials:

-

Succinic anhydride

-

Anhydrous methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or steam bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Ice bath

-

Buchner funnel and filter paper

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine succinic anhydride and anhydrous methanol. A molar ratio of 1:1.2 of succinic anhydride to methanol is recommended.[5]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 45-60 minutes, often indicated by the complete dissolution of the succinic anhydride.[2][3]

-

Solvent Removal: After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[2]

-

Crystallization: Cool the resulting residue in an ice bath to induce crystallization of the this compound.[2][3]

-

Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.[3]

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.[3]

-

Drying: Dry the purified this compound under vacuum to a constant weight.[2][3]

This procedure typically yields this compound in high purity (95-96%).[2]

Experimental Workflow: Synthesis and Purification

References

- 1. chg.ox.ac.uk [chg.ox.ac.uk]

- 2. SUCNR1 - Wikipedia [en.wikipedia.org]

- 3. Biochemical mechanisms involved in monomethyl succinate-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Mono-Methyl Succinate as a Versatile Chemical Intermediate in Pharmaceutical Synthesis

Introduction

Mono-methyl succinate (B1194679) (MMS), a monoester of succinic acid, is a valuable and versatile chemical intermediate in the pharmaceutical industry.[1] Identified by its CAS number 3878-55-5, this compound possesses a unique bifunctional structure containing both an ester and a carboxylic acid group.[1] This duality allows for selective chemical modifications, making it an indispensable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its predictable reactivity facilitates the efficient construction of carbon chains and functional group transformations, which is crucial in drug discovery and development.[1] This document provides detailed application notes and experimental protocols for the synthesis and use of mono-methyl succinate in pharmaceutical applications, with a focus on its role in the synthesis of a key intermediate for the drug Tegaserod.

Physicochemical and Safety Data

This compound is a white crystalline solid at room temperature.[2] It is soluble in organic solvents such as alcohols, ethers, and benzene (B151609) but is only slightly soluble or insoluble in water.[2][3] It is stable under normal conditions but is incompatible with strong oxidizing agents.[3][4] MMS is considered an irritant to the eyes, skin, and respiratory system.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3878-55-5 | [1] |

| Molecular Formula | C₅H₈O₄ | [2] |

| Molecular Weight | 132.11 g/mol | [2] |

| Appearance | White crystalline solid/powder | [2][4] |

| Melting Point | 54-59 °C | [2] |

| Boiling Point | 151 °C @ 20 mm Hg | [3] |

| Density | 1.21 g/cm³ | [2] |

| pKa | 4.42 ± 0.17 | [2] |

| Solubility | Soluble in alcohols, ethers, benzene; Insoluble in water. |[2] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the mono-esterification of succinic anhydride (B1165640) with methanol (B129727).[3][6] This reaction is highly favorable as the ring-opening of the anhydride minimizes the formation of the diester byproduct.

Experimental Protocol: Synthesis from Succinic Anhydride

This protocol is based on established laboratory methods with high reported yields.[2][7]

Materials:

-

Succinic anhydride (e.g., 80.0 g, ~0.8 mol)

-

Anhydrous/Dry Methanol (e.g., 39.0 mL, ~0.96 mol)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or steam bath

-

Rotary evaporator

-

Ice bath

-

Vacuum drying oven or desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine succinic anhydride and dry methanol. A molar ratio of approximately 1:1.2 (anhydride:alcohol) is recommended.[7]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture. The mixture should be heated at reflux with vigorous stirring or shaking until all the succinic anhydride has dissolved (approximately 15-20 minutes).[7]

-

Reaction Completion: Continue heating at reflux for an additional 25-30 minutes to ensure the reaction goes to completion.[2][7]

-

Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.[2][7]

-

Crystallization and Isolation: Cool the resulting residue in an ice bath to induce crystallization. The product will solidify into a white mass.[2][7]

-

Drying: Break up the solidified product and dry it under vacuum until a constant weight is achieved.[2]

Table 2: Summary of Synthesis Conditions and Yields for this compound

| Starting Materials | Molar Ratio (Anhydride:Methanol) | Reaction Time | Key Conditions | Reported Yield | Reference(s) |

|---|---|---|---|---|---|

| Succinic Anhydride, Methanol | 1:1.2 | ~45 minutes | Reflux, then vacuum distillation | 93.6% | [7] |

| Succinic Anhydride, Methanol | 1:1.2 (approx.) | 1 hour | Reflux, then vacuum distillation | 95-96% | [2] |

| Succinic Anhydride, Methanol | 1:1.5 to 1:2.5 | 1-2 hours | 90-120 °C, 0.5-1 MPa | High (unspecified) |[6] |

Caption: General experimental workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis: Tegaserod Intermediate

A notable application of this compound is in the synthesis of (1R,2S)-2-(2,3-difluorophenyl)cyclopropanamine, a key intermediate for the gastrointestinal agent Tegaserod.[2] The synthesis begins with the conversion of this compound into its more reactive acyl chloride derivative.

Synthetic Pathway Overview

The overall transformation involves an initial acylation of this compound, followed by a Friedel-Crafts reaction, asymmetric reduction, cyclization, and finally a Hoffman degradation to yield the target amine.[2]

Caption: Multi-step synthetic pathway from this compound to a key Tegaserod intermediate.[2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the general steps for the initial stages of the synthesis pathway shown above.

Part 1: Synthesis of Mono-Methyl Succinyl Chloride

Objective: To convert the carboxylic acid moiety of this compound into a more reactive acyl chloride for the subsequent Friedel-Crafts reaction.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Reaction vessel with reflux condenser and gas trap

Procedure:

-

Setup: Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Acylation: Cool the solution in an ice bath. Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until gas evolution ceases.

-

Isolation: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude mono-methyl succinyl chloride is often used immediately in the next step without further purification.

Part 2: Friedel-Crafts Reaction with o-Difluorobenzene

Objective: To form the carbon-carbon bond between the succinate backbone and the aromatic ring.

Materials:

-

Crude mono-methyl succinyl chloride (from Part 1)

-

o-Difluorobenzene

-

Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

-

Anhydrous solvent (e.g., Dichloromethane or Carbon disulfide)

Procedure:

-

Catalyst Suspension: Suspend the Lewis acid catalyst (e.g., AlCl₃) in the chosen anhydrous solvent and cool the mixture in an ice bath.

-

Addition of Reactants: Add o-difluorobenzene to the suspension. Then, slowly add a solution of the crude mono-methyl succinyl chloride in the same solvent.

-

Reaction: Stir the reaction mixture at low temperature (0-5 °C) for several hours, monitoring for completion by a suitable method (e.g., TLC or HPLC).

-

Workup: Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The resulting crude 4-keto-4-(3,4-difluorophenyl)butyric acid methyl ester can be purified by column chromatography or recrystallization.[2]

Subsequent Steps: The purified keto-ester serves as the starting point for the subsequent asymmetric reduction, cyclization, and Hoffman degradation steps to ultimately yield the desired (1R,2S)-2-(2,3-difluorophenyl)cyclopropanamine intermediate.[2] These advanced transformations require specific catalysts and conditions that are detailed in specialized literature.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 3878-55-5 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104557536A - Method for preparing this compound - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Mono-methyl Succinate as a Carboxylesterase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterases (CES) are a crucial family of serine hydrolases involved in the metabolism of a wide array of xenobiotics and endogenous compounds.[1] These enzymes play a significant role in drug disposition and efficacy by catalyzing the hydrolysis of ester, amide, and thioester bonds, which can lead to the activation of prodrugs or the detoxification of various compounds.[2] The two major human carboxylesterases, CES1 and CES2, are found predominantly in the liver and small intestine, respectively, and exhibit distinct, though sometimes overlapping, substrate specificities.[2][3] Understanding the interaction of novel ester-containing compounds with these enzymes is a critical aspect of drug discovery and development.

Mono-methyl succinate (B1194679), a mono-ester of succinic acid, represents a simple ester substrate that can be utilized to investigate the activity of carboxylesterases. The hydrolysis of mono-methyl succinate by CES yields succinic acid and methanol (B129727). This document provides detailed application notes and proposed protocols for the use of this compound as a substrate for in vitro carboxylesterase activity assays.

Data Presentation: Carboxylesterase Kinetics

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (s-1mM-1) | Reference |

| Cocaine (methyl ester) | hiCE (CES2) | 202 | 0.589 (pmol/min) | 0.44 | [6] |

| o-Nitrophenyl acetate | hiCE (CES2) | 79 ± 7.6 | 0.94 ± 0.02 | 67 ± 6 | [6] |

| o-Nitrophenyl acetate | hCE1 (CES1) | 73 ± 7.4 | 0.15 ± 0.00 | 7.9 ± 0.7 | [6] |

| p-Nitrophenyl acetate | hiCE (CES2) | 976 ± 60 | 4.17 ± 0.14 | 24 ± 1 | [6] |

| p-Nitrophenyl acetate | hCE1 (CES1) | 822 ± 73 | 0.81 ± 0.02 | 3.8 ± 0.3 | [6] |

Experimental Protocols

The following are proposed protocols for determining carboxylesterase activity using this compound as a substrate. These are generalized methods and may require optimization for specific experimental conditions.

Protocol 1: Spectrophotometric pH Indicator Assay

This method relies on the detection of a pH change resulting from the production of succinic acid.

Materials:

-

Recombinant human CES1 or CES2, or tissue homogenates/microsomes

-

This compound

-

Phenol (B47542) red (or other suitable pH indicator)

-

Sodium phosphate (B84403) buffer (low buffering capacity, e.g., 1 mM, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~560 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various working concentrations in the assay buffer.

-

Prepare a working solution of phenol red in the assay buffer.

-

Prepare the enzyme solution (recombinant enzyme or subcellular fraction) in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

x µL of assay buffer

-

y µL of phenol red working solution

-

z µL of this compound working solution

-

-

Include controls: a "no enzyme" control for each substrate concentration to account for non-enzymatic hydrolysis and a "no substrate" control to establish the baseline absorbance.

-

-

Initiate Reaction:

-

Initiate the reaction by adding w µL of the enzyme solution to each well.

-

The final reaction volume should be consistent across all wells (e.g., 200 µL).

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 37°C).

-

Measure the decrease in absorbance at 560 nm kinetically over a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

A standard curve of known concentrations of succinic acid can be used to correlate the change in absorbance to the amount of product formed.

-

Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocities against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Protocol 2: HPLC-Based Assay for Succinic Acid Formation

This method provides a direct and quantitative measurement of the succinic acid produced.

Materials:

-

Recombinant human CES1 or CES2, or tissue homogenates/microsomes

-

This compound

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Phosphoric acid or other suitable mobile phase modifier[7]

-

Succinic acid standard

-

HPLC system with a UV detector

-

Reversed-phase C18 column[7]

Procedure:

-

Enzymatic Reaction:

-

Set up reaction tubes containing the Tris-HCl buffer, a specific concentration of this compound, and the enzyme source.

-

Incubate the reactions at 37°C for a predetermined time (e.g., 10, 20, 30 minutes) within the linear range of the reaction.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or other suitable quenching solvent.

-

Centrifuge the samples to pellet any precipitated protein.

-

-

HPLC Analysis:

-

Transfer the supernatant to HPLC vials.

-

Inject a defined volume of the sample onto the HPLC system.

-

Separate the components using a reversed-phase C18 column with an isocratic mobile phase (e.g., 5 mM H₃PO₄ in water, pH 2.1) at a flow rate of 1 mL/min.[7]

-

-

Quantification and Data Analysis:

-

Create a standard curve by injecting known concentrations of succinic acid.

-

Quantify the amount of succinic acid produced in each enzymatic reaction by comparing the peak area to the standard curve.

-

Calculate the reaction velocity (nmol/min/mg protein).

-

Determine kinetic parameters by performing the assay with a range of this compound concentrations.

-

Protocol 3: GC-Based Assay for Methanol Formation